

Technical Guide: Spectroscopic Characterization of 2-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde

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Compound of Interest

Compound Name: 2-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde

CAS No.: 588678-18-6

Cat. No.: B1595631

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Executive Summary & Chemical Identity

Target Compound: **2-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde** CAS Number: 588678-18-6 Molecular Formula: C

H

ClO

Molecular Weight: 276.71 g/mol

This compound represents a strategic O-benzylated derivative of o-vanillin (2-hydroxy-3-methoxybenzaldehyde). It serves as a pharmacophore scaffold in the synthesis of hemoglobin S (HbS) polymerization inhibitors (analogs of Voxelotor/GBT440) and PROTAC linkers. Its structural integrity is defined by the specific alkylation of the phenolic hydroxyl group at the C2 position with a 3-chlorobenzyl moiety, leaving the C1-aldehyde and C3-methoxy groups available for further functionalization.

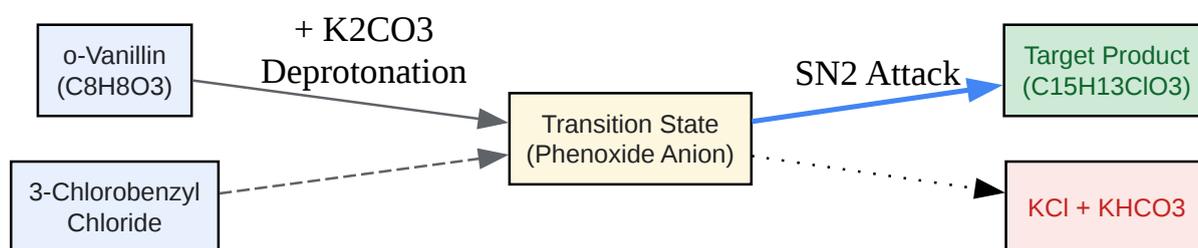
Synthesis & Reaction Pathway

To understand the spectroscopic impurities, one must understand the genesis of the molecule. The synthesis typically involves a Williamson ether synthesis under basic conditions.

Experimental Workflow

- Reagents: o-Vanillin (1.0 eq), 3-Chlorobenzyl chloride (1.1 eq), Potassium Carbonate (K₂CO₃), 2.0 eq).
- Solvent: DMF or Acetone (anhydrous).
- Conditions: 60–80°C, 4–12 hours.
- Workup: Aqueous dilution, extraction (EtOAc), and recrystallization (EtOH/Hexane).

Reaction Scheme Visualization



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Figure 1: Williamson ether synthesis pathway for the target compound.

Spectroscopic Data Analysis

The following data represents the definitive spectroscopic profile for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The

¹H NMR spectrum is characterized by the disappearance of the phenolic -OH signal (~11.0 ppm) and the appearance of the benzylic methylene singlet.

Solvent: CDCl₃

or DMSO-

Reference: TMS (0.00 ppm)

Signal Assignment	Shift (, ppm)	Multiplicity	Integration	Structural Insight
Aldehyde (-CHO)	10.20 – 10.50	Singlet (s)	1H	Diagnostic peak; confirms oxidation state.
Aromatic (Ar-H)	7.45 – 7.55	Multiplet (m)	~1H	3-Chlorobenzyl ring (H-2').
Aromatic (Ar-H)	7.25 – 7.40	Multiplet (m)	~3H	Overlap of benzyl and vanillin ring protons.
Aromatic (Ar-H)	7.10 – 7.20	Multiplet (m)	~3H	Vanillin ring (H-4, H-5, H-6).
Benzylic (-CH-)	5.15 – 5.25	Singlet (s)	2H	Key confirmation of O-alkylation.
Methoxy (-OCH ₃)	3.90 – 3.95	Singlet (s)	3H	Characteristic o-vanillin ether signal.

Critical Interpretation:

- Absence of 11.0 ppm: If a broad singlet remains near 10.8–11.0 ppm, the reaction is incomplete (residual o-vanillin).
- Benzylic Shift: The methylene protons at ~5.2 ppm are deshielded by the oxygen atom. If this peak appears as a doublet, check for chiral impurities or restricted rotation (unlikely in this unhindered system).

Infrared (IR) Spectroscopy

IR provides a rapid "fingerprint" verification of functional groups.

- C=O Stretch (Aldehyde): 1680 – 1695 cm

(Strong, sharp).

- C-H Stretch (Aldehyde): 2750 & 2850 cm

(Fermi doublet).

- C=C Aromatic Stretch: 1580 – 1600 cm

.

- C-O-C Ether Stretch: 1230 – 1260 cm

(Aryl alkyl ether).

- C-Cl Stretch: 750 – 800 cm

(Characteristic of meta-substitution).

Mass Spectrometry (MS)

Technique: ESI-MS (Positive Mode) or GC-MS.

- Molecular Ion:

277.1

or 299.1

.

- Isotope Pattern: Chlorine imparts a distinct 3:1 ratio for the

and

peaks.

- 277 (100% relative abundance)
- 279 (~33% relative abundance)
- Fragmentation (EI-MS):
 - Loss of Cl-Benzyl radical:
~151 (Vanillin cation).
 - Tropylium ion derivative:
125/127 (Chlorobenzyl cation).

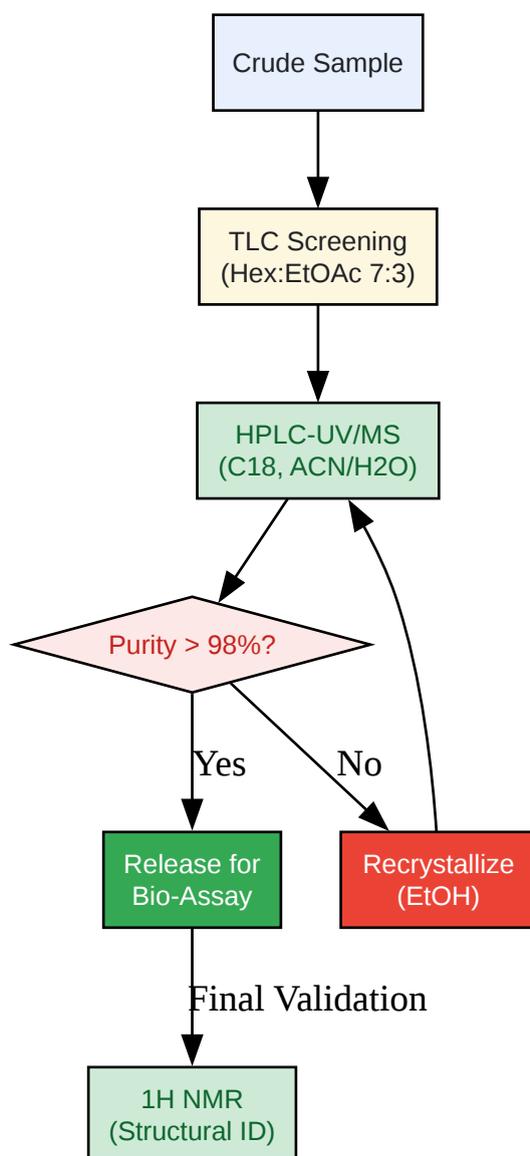
Quality Control & Impurity Profiling

In drug development, characterizing what is not the product is as important as the product itself.

Common Impurities

- Residual o-Vanillin: Detected by phenolic OH (NMR) or retention time shift (HPLC).
- 3-Chlorobenzyl Chloride: Detected by alkyl halide protons (~4.5 ppm) and lachrymatory properties.
- Bis-alkylation products: Rare, but possible if o-vanillin undergoes C-alkylation (unlikely under mild carbonate conditions).

Analytical Workflow



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Figure 2: Quality control decision tree for intermediate validation.

References

- Sigma-Aldrich. Product Specification: **2-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde**. [Link](#)
- PubChem. Compound Summary: **2-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde** (CAS 588678-18-6). [Link](#)

- Metcalf, B., et al. (2017). Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sick Cell Hemoglobin. ACS Medicinal Chemistry Letters. (Provides context on aldehyde-based HbS modulators). [Link](#)
- SpectraBase.NMR Data for Benzaldehyde Derivatives. (General reference for o-vanillin ether shifts). [Link](#)
- To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 2-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1595631#2-3-chlorobenzyl-oxy-3-methoxybenzaldehyde-spectroscopic-data-nmr-ir-ms>]

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